molecular formula C17H13BrN2O B5804555 N-(3-bromophenyl)-2-cyano-3-(2-methylphenyl)acrylamide

N-(3-bromophenyl)-2-cyano-3-(2-methylphenyl)acrylamide

Cat. No. B5804555
M. Wt: 341.2 g/mol
InChI Key: WWCYYFXAHUKUIA-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-2-cyano-3-(2-methylphenyl)acrylamide, commonly known as BPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BPCA is a member of the acrylamide family and has been used in a variety of applications ranging from drug development to material science.

Mechanism of Action

BPCA exerts its effects by inhibiting the activity of enzymes involved in various cellular processes. For example, BPCA has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting the activity of these enzymes, BPCA can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
BPCA has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of phosphodiesterases, which are involved in the breakdown of cyclic AMP and cyclic GMP. By inhibiting the activity of these enzymes, BPCA can increase the levels of these cyclic nucleotides, which can have a variety of physiological effects such as vasodilation and smooth muscle relaxation.

Advantages and Limitations for Lab Experiments

BPCA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on enzymes can be easily measured using various biochemical assays. However, BPCA also has limitations. It can be toxic to cells at high concentrations, which can limit its use in cell-based assays. Additionally, its effects on enzymes can be non-specific, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of BPCA. One area of research is the development of more specific inhibitors of enzymes that are involved in disease processes. Another area of research is the synthesis of polymers with unique properties using BPCA as a monomer. Additionally, the use of BPCA in combination with other drugs or therapies may enhance its therapeutic potential. Overall, BPCA has significant potential for use in a variety of scientific research applications and warrants further study.

Synthesis Methods

BPCA can be synthesized through a variety of methods. One of the most common methods is through the reaction of 3-bromobenzaldehyde, 2-methylphenylacetonitrile, and acryloyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane and is followed by purification using column chromatography.

Scientific Research Applications

BPCA has been extensively studied for its potential use in drug development. It has been shown to have inhibitory effects on a variety of enzymes such as tyrosine kinases and phosphodiesterases, which are involved in several disease processes. BPCA has also been used in material science as a monomer for the synthesis of polymers with unique properties.

properties

IUPAC Name

(Z)-N-(3-bromophenyl)-2-cyano-3-(2-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O/c1-12-5-2-3-6-13(12)9-14(11-19)17(21)20-16-8-4-7-15(18)10-16/h2-10H,1H3,(H,20,21)/b14-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCYYFXAHUKUIA-ZROIWOOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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